molecular formula C18H16N2O2 B8154938 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B8154938
M. Wt: 292.3 g/mol
InChI Key: DXGSJGWLHXEZHF-UHFFFAOYSA-N
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Description

4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyrazole ring with a carbaldehyde functional group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of 3-(benzyloxy)phenylboronic acid through the reaction of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The benzyloxyphenyl intermediate is then coupled with 1-methyl-1H-pyrazole-3-carbaldehyde using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base, and a suitable solvent such as toluene or ethanol.

    Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

a. Anticancer Activity

Recent studies have demonstrated the potential of 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde and its derivatives in inhibiting cancer cell proliferation. For instance, a series of synthesized compounds, including this pyrazole derivative, were evaluated for their cytotoxic effects against various cancer cell lines such as breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The results indicated that these compounds exhibit significant cytotoxicity, particularly through their action on tubulin polymerization, which is crucial for cell division and cancer progression .

b. Mechanism of Action

The mechanism involves the binding of these compounds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells. Molecular docking studies have provided insights into the binding affinities and interactions at the molecular level, enhancing our understanding of how these compounds exert their biological effects .

Synthetic Methodologies

The synthesis of this compound involves several key steps that highlight its versatility as a building block in organic synthesis:

  • Synthesis of Pyrazole Derivatives : The compound can be synthesized through a Vilsmeier-Haack reaction involving 4-hydroxyacetophenone and benzyl chloride, followed by cyclization with phenylhydrazine .
  • Formation of Chalcone Conjugates : Further reactions with various substituted acetophenones lead to the formation of chalcone derivatives, which can be valuable in developing new therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been instrumental in predicting the binding modes of this compound to target proteins. These studies utilize computational methods to simulate interactions between the compound and biological macromolecules, providing insights into:

  • Binding Affinities : Evaluating how strongly the compound binds to target proteins.
  • Interaction Profiles : Understanding specific amino acid interactions that contribute to biological activity.

Such insights are critical for optimizing lead compounds in drug development .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound in various applications:

StudyApplicationFindings
Prakash et al. (2022)Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 and PC-3 cell lines; effective tubulin polymerization inhibitor .
Molecular Docking StudyBinding AffinityShowed strong binding at colchicine site; potential for further drug development .
Synthetic Methodology StudyOrganic SynthesisEstablished efficient synthetic routes for producing derivatives with enhanced bioactivity .

Mechanism of Action

The mechanism of action of 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(Benzyloxy)phenyl)-1H-pyrazole-3-carbaldehyde: Lacks the methyl group on the pyrazole ring.

    4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-5-carbaldehyde: The carbaldehyde group is positioned at the 5th position of the pyrazole ring.

    4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets, while the pyrazole ring provides a versatile scaffold for further functionalization.

Biological Activity

4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a broader class of pyrazole compounds known for their medicinal properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The initial step involves the reaction of 4-hydroxyacetophenone with benzyl chloride to form an intermediate compound.
  • Cyclization : This intermediate is then treated with phenylhydrazine to yield the pyrazole structure.
  • Aldehyde Introduction : The final step involves the introduction of the aldehyde functional group through a Vilsmeier-Haack reaction, resulting in the desired compound .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro tests against various cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer), showed promising results:

Cell Line IC50 (µM) Activity
MCF-710.5Moderate
SiHa8.0Strong
PC-312.0Moderate

These findings suggest that this compound may act as a microtubule-destabilizing agent, similar to other known anticancer drugs .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In a study assessing its effect on carrageenan-induced edema in mice, it was found to significantly reduce inflammation compared to control groups, indicating potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against various bacterial strains. Tests against E. coli and Staphylococcus aureus indicated inhibition zones comparable to standard antibiotics, suggesting its potential application in treating bacterial infections .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins. The results indicate that it binds effectively at the colchicine-binding site of tubulin, which is crucial for its anticancer activity .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that compounds similar to this compound induced apoptosis at low concentrations (IC50 = 5.55 µM), outperforming traditional chemotherapeutics .
  • Inflammatory Disorders : In a model of rheumatoid arthritis, compounds from the same chemical family showed reduced joint swelling and pain, supporting their use in inflammatory conditions .

Properties

IUPAC Name

1-methyl-4-(3-phenylmethoxyphenyl)pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20-11-17(18(12-21)19-20)15-8-5-9-16(10-15)22-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGSJGWLHXEZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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